1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a novel synthetic compound characterized by its bicyclic structure, which is not commonly found in many organic compounds. This uniqueness makes it a molecule of interest in various scientific fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves the condensation of a cyclopropanecarbonyl derivative with an azabicyclo[3.2.1]octane moiety, followed by the introduction of the pyrrolidine-2,5-dione group. Key steps include:
Azabicyclo[3.2.1]octane Formation: : A multi-step process involving ring closure reactions.
Pyrrolidine-2,5-dione Introduction: : This often involves the use of suitable amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would involve scalable reaction conditions, likely utilizing continuous flow chemistry to ensure high yield and purity. Key considerations include the use of automated synthesisers and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes several types of chemical reactions:
Oxidation: : The compound can undergo oxidation reactions using agents like hydrogen peroxide, leading to derivatives with increased functional complexity.
Reduction: : Common reducing agents like lithium aluminium hydride can be used to reduce various functional groups within the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Halogen-based reagents, Grignard reagents.
Major Products
The major products from these reactions often include more complex bicyclic structures, potentially with enhanced biological activity.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : Utilized as a precursor in synthetic organic chemistry for the development of new molecules.
Biology: : Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: : Explored for its pharmacological properties, especially in the context of neuroactive or anti-inflammatory agents.
Industry: : Employed in the synthesis of complex materials and pharmaceuticals.
Mechanism of Action
1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione exerts its effects by interacting with specific molecular targets in cells, potentially including neurotransmitter receptors or enzymes involved in inflammatory pathways. The exact mechanism may involve binding to these targets and modulating their activity, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar compounds include other azabicyclo[3.2.1]octane derivatives, but this molecule is unique due to its cyclopropane and pyrrolidine-2,5-dione groups, which confer distinct chemical and biological properties.
List of Similar Compounds
1-(Azabicyclo[3.2.1]octan-3-yl)-2,5-pyrrolidinedione
Cyclopropane-containing analogues
Pyrrolidine derivatives
Biological Activity
1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione, often referred to by its chemical structure or CAS number (2183338-87-4), is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.33 g/mol
- Structure : The compound features a bicyclic structure that is significant in its interaction with biological targets.
The biological activity of this compound primarily revolves around its interaction with various biological pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors, which could influence signaling pathways related to cognition and mood.
Pharmacological Effects
Research indicates several pharmacological effects:
- Antineoplastic Activity : The compound has shown promise in preclinical studies as an antitumor agent, possibly through the inhibition of tumor cell proliferation.
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies
Several studies have documented the effects of this compound in various models:
-
In Vitro Studies :
- A study demonstrated that the compound inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase.
- Another investigation indicated that it could modulate neurotransmitter levels in neuronal cultures, suggesting potential applications in treating mood disorders.
-
In Vivo Studies :
- Animal models have shown that administration of the compound resulted in reduced tumor size in xenograft models, supporting its potential as an anticancer agent.
- Behavioral assays indicated improved cognitive function in models of neurodegeneration when treated with this compound.
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Enzymatic Inhibition | Reduced enzyme activity | |
Antineoplastic | Decreased tumor cell proliferation | |
Neuroprotective | Improved cognitive function |
Property | Value |
---|---|
Molecular Formula | C15H20N2O3 |
Molecular Weight | 276.33 g/mol |
CAS Number | 2183338-87-4 |
Properties
IUPAC Name |
1-[8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13-5-6-14(19)17(13)12-7-10-3-4-11(8-12)16(10)15(20)9-1-2-9/h9-12H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVZZSBMAQAQDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.